molecular formula C7H13ClO2 B1268088 Tert-butyl 3-chloropropanoate CAS No. 55710-80-0

Tert-butyl 3-chloropropanoate

Cat. No. B1268088
CAS RN: 55710-80-0
M. Wt: 164.63 g/mol
InChI Key: PGULCJLBEJUCRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 3-chloropropanoate involves several chemical reactions, where key intermediates and reagents play a crucial role. For instance, carbonyl reductase from Rhodosporidium toruloides has been utilized for the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a related compound, demonstrating the potential for enzymatic synthesis routes (Liu et al., 2018). Additionally, the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another related compound, have been characterized, indicating the versatility of tert-butyl derivatives in synthesis (Moriguchi et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated using various spectroscopic methods, including NMR spectroscopy and X-ray crystallography. For example, the crystal structure of a cyclic amino acid ester, synthesized from a tert-butyl derivative, was determined via single crystal X-ray diffraction analysis, revealing its monoclinic space group and the presence of diastereomers in the crystal (Moriguchi et al., 2014).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to the formation of numerous important intermediates and products. The compound serves as a versatile intermediate in the synthesis of complex molecules, as evidenced by the directed evolution of carbonyl reductase for the stereoselective synthesis of related tert-butyl intermediates (Liu et al., 2017).

Scientific Research Applications

  • Biosynthesis Applications : Tert-butyl 3-chloropropanoate is instrumental in the biosynthesis of important intermediates. For instance, it is key in synthesizing tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, an intermediate for atorvastatin and rosuvastatin. Innovations in biosynthesis involving this compound have enhanced yields and enantiomeric excesses, as demonstrated through studies involving the carbonyl reductase from Rhodosporidium toruloides (Liu et al., 2018). Similar findings have been reported in other studies focusing on the efficient synthesis of related compounds (Liu et al., 2017).

  • Catalytic and Asymmetric Synthesis : In the field of catalysis and asymmetric synthesis, this compound plays a role in the creation of enantioenriched tert-butyl 3,3-diarylpropanoates. These compounds are valuable building blocks in chemistry, prepared via rhodium-catalyzed conjugate addition processes (Paquin et al., 2005).

  • Formation and Degradation Studies : Research on the formation and degradation of chloro organic compounds has identified this compound as a reaction product. This finding is significant in understanding the environmental impact and behavior of such compounds (Cysewski et al., 2006).

  • Application in Medicinal Chemistry : Although not directly related to this compound, studies involving tert-butyl compounds in medicinal chemistry reveal insights into the broader category of compounds to which it belongs. For instance, the evaluation of tert-butyl isosteres in drug analogues provides valuable information on physicochemical and pharmacokinetic properties (Westphal et al., 2015).

  • Material Science and Polymer Chemistry Applications : In material science and polymer chemistry, this compound's derivatives have been used in the synthesis of novel silane coupling agents. These agents exhibit properties of both coupling agents and initiators, demonstrating the versatility of tert-butyl compounds in this field (Ma et al., 2016).

Safety and Hazards

Tert-butyl 3-chloropropanoate is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 3-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-7(2,3)10-6(9)4-5-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGULCJLBEJUCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335206
Record name tert-butyl 3-chloropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55710-80-0
Record name tert-butyl 3-chloropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80335206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-chloropropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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